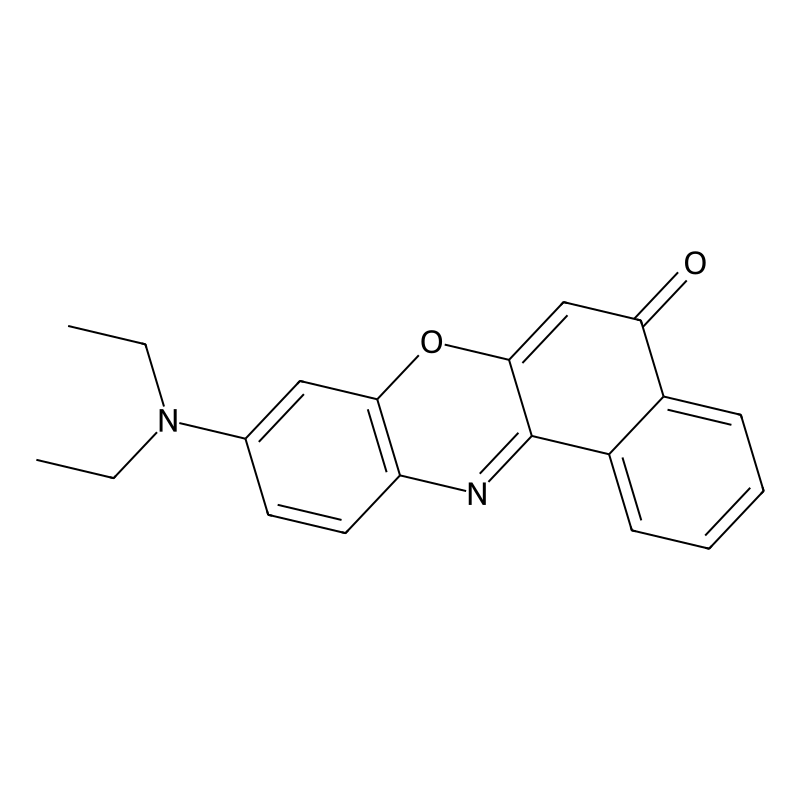

Nile Red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nile Red (9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one) is a highly lipophilic, solvatochromic phenoxazone dye that serves as a gold standard for detecting and quantifying hydrophobic environments in biological and environmental samples [1]. Unlike basic oxazine dyes, Nile Red is nearly non-fluorescent in aqueous and highly polar media, but exhibits intense fluorescence when partitioned into lipid-rich or nonpolar domains . This environmentally sensitive quenching, combined with a large, polarity-dependent Stokes shift, makes it a critical procurement choice for high-throughput flow cytometry, live-cell lipid droplet quantification, and the rapid industrial screening of microplastics [2]. Its ability to seamlessly integrate into both fluorescence microscopy and automated cytometric workflows provides a distinct operational advantage over traditional absorbance-based stains.

Substituting Nile Red with traditional alternatives compromises assay sensitivity, throughput, and multiplexing capabilities. Oil Red O is a classic diazo dye that relies on absorbance (518 nm) rather than fluorescence, restricting its use to qualitative or semi-quantitative brightfield microscopy and rendering it incompatible with high-throughput flow cytometry[1]. Nile Blue, the oxazine precursor to Nile Red, lacks the strict aqueous quenching of its oxazone derivative, leading to higher background noise in unwashed samples [2]. While BODIPY dyes offer excellent fluorescence, they are significantly more expensive and lack Nile Red’s pronounced solvatochromic shift, which is essential for differentiating between neutral and polar lipids in a single assay [3]. Consequently, buyers requiring high signal-to-noise ratios, automated quantification, and solvatochromic versatility must procure the exact Nile Red compound.

References

- [1] Escorcia, W., et al. 'Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining.' Journal of Visualized Experiments (2018).

- [2] Boumelhem, et al. 'Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues.' The Company of Biologists (2021).

- [3] Alemán-Nava, G. S., et al. 'How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids.' Journal of Microbiological Methods (2016).

Signal-to-Noise Optimization via Aqueous Quenching

Nile Red's fluorescence is highly dependent on the dielectric constant of its environment. In nonpolar environments (e.g., hexane or lipid droplets), its fluorescence intensity is approximately 50-fold greater than in highly polar solvents such as water [1]. This dramatic quenching in aqueous media ensures that unbound dye does not contribute to background signal, allowing for 'no-wash' or minimal-wash staining protocols. In contrast, basic dyes like Nile Blue maintain higher background fluorescence in aqueous solutions, complicating automated imaging workflows.

| Evidence Dimension | Fluorescence intensity ratio (Nonpolar vs. Polar) |

| Target Compound Data | Nile Red: ~50-fold higher intensity in nonpolar solvents vs. water |

| Comparator Or Baseline | Aqueous baseline (highly polar) / Nile Blue (fluorescent in water) |

| Quantified Difference | 50x signal enhancement upon partitioning into hydrophobic domains |

| Conditions | 10 µM dye concentration, 380 nm excitation |

Procuring Nile Red enables high-contrast, low-background imaging and flow cytometry without the need for extensive, labor-intensive washing steps.

Solvatochromic Differentiation of Lipid Classes

Unlike standard lipophilic dyes that emit at a fixed wavelength, Nile Red exhibits a profound solvatochromic shift depending on the polarity of the lipid environment. In neutral lipids such as triglycerides, Nile Red has an emission maximum of approximately 585 nm (yellow-orange). In polar lipids such as phospholipids, the emission undergoes a bathochromic shift to approximately 638 nm (red) [1]. This ~53 nm shift allows researchers to distinguish between neutral lipid storage droplets and polar membrane lipids using a single fluorophore, a capability absent in non-solvatochromic alternatives like BODIPY.

| Evidence Dimension | Emission wavelength maximum |

| Target Compound Data | Nile Red: ~585 nm (neutral lipids) vs. ~638 nm (polar lipids) |

| Comparator Or Baseline | Standard lipophilic dyes (fixed emission) |

| Quantified Difference | ~53 nm bathochromic shift based on lipid polarity |

| Conditions | Excitation at 515-554 nm in triglyceride vs. phospholipid environments |

This solvatochromic property allows buyers to perform multiplexed lipid differentiation assays with a single, cost-effective dye.

High-Throughput Microplastic Recovery and Quantification

For environmental monitoring, Nile Red provides a critical advantage in the high-throughput quantification of microplastics via flow cytometry (FCM). Using a swelling-mediated Nile Red staining protocol, researchers achieved recovery rates of 0.993 ± 0.038 for 2 µm polystyrene particles and 0.988 ± 0.029 for 5 µm particles [1]. This highly efficient fluorescent tagging overcomes the throughput limitations of traditional Raman or FTIR spectroscopy, which struggle with rapid quantification of particles ≤ 2 µm.

| Evidence Dimension | Microplastic particle recovery rate (≤ 5 µm) |

| Target Compound Data | Nile Red + FCM: >98% recovery (0.988-0.993) |

| Comparator Or Baseline | Traditional Raman/FTIR (low throughput, size-limited) |

| Quantified Difference | Near-quantitative recovery with high-throughput flow cytometric compatibility |

| Conditions | Swelling-mediated staining of 2 µm and 5 µm polystyrene particles in tap water matrix |

Environmental testing laboratories must procure Nile Red to enable rapid, statistically robust flow cytometric counting of sub-10 µm microplastics.

Fluorescence Sensitivity vs. Absorbance-Based Staining

Nile Red offers superior detection sensitivity compared to traditional absorbance-based stains like Oil Red O. In comparative studies evaluating lipid adsorption on hydrogel contact lens materials, Nile Red was found to be far more sensitive in detecting trace lipid deposits than Oil Red O [1]. Because Nile Red relies on fluorescence emission (559/635 nm) rather than simple optical density (518 nm absorption for Oil Red O) , it provides a broader dynamic range and lower limit of detection for quantifying minute lipid accumulations.

| Evidence Dimension | Detection modality and sensitivity |

| Target Compound Data | Nile Red: High-sensitivity fluorescence (559/635 nm) |

| Comparator Or Baseline | Oil Red O: Lower-sensitivity absorbance (518 nm) |

| Quantified Difference | Fluorescence-based detection yields significantly higher sensitivity for trace lipid deposits |

| Conditions | In vitro lipid adsorption on polymacon and other hydrogel lens materials |

For applications requiring the detection of trace lipids, such as biomaterial fouling or early-stage steatosis, Nile Red is the mandatory procurement choice over Oil Red O.

High-Throughput Microplastics Screening

Driven by its near-quantitative recovery rates (>98%) for particles as small as 2 µm, Nile Red is the premier dye for flow cytometry-based microplastic quantification. It allows environmental monitoring labs to rapidly screen water samples, bypassing the low-throughput bottlenecks of FTIR or Raman spectroscopy [1].

Multiplexed Lipidomics and Steatosis Modeling

Because of its ~53 nm solvatochromic shift between neutral and polar lipids, Nile Red is ideal for cellular assays that need to distinguish between triglyceride-rich lipid droplets and phospholipid membranes. It is routinely procured for high-content screening in metabolic disease and hepatotoxicity models [2].

No-Wash Live Cell Flow Cytometry

Nile Red's ~50-fold fluorescence quenching in aqueous media minimizes background noise, making it perfectly suited for live-cell flow cytometry and sorting. Researchers can quantify intracellular lipid content without extensive washing steps, preserving cell viability and streamlining the analytical workflow [3].

References

- [1] Kuruma, Y., et al. 'Highly efficient Nile red staining for the rapid quantification of microplastic number concentrations using flow cytometry.' Analytical Methods, RSC Publishing.

- [2] Wikipedia. 'Nile red'.

- [3] Stys, P. K., et al. 'Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity.' PNAS (2021).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Gibrán S Alemán-Nava, et al. How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. J Microbiol Methods. 2016 Sep;128:74-79.

3. Wilber Escorcia, et al. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining. J Vis Exp. 2018 Mar 5;(133):57352.

4. Elizabeth C Pino, et al. Biochemical and high throughput microscopic assessment of fat mass in Caenorhabditis elegans. J Vis Exp. 2013 Mar 30;(73):50180.

Explore Compound Types